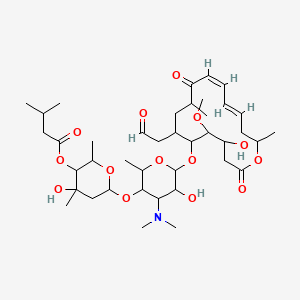

Niddamycin

描述

Niddamycin is a macrolide antibiotic that belongs to a group of structurally related antibiotics produced by species of Streptomyces. Macrolides are characterized by a large lactone ring, which in the case of this compound, is a 16-membered ring. This compound is known for its antibacterial properties and is used in various scientific and medical applications .

准备方法

Synthetic Routes and Reaction Conditions: Niddamycin is synthesized through a complex process involving multiple steps. The synthesis typically starts with the formation of the macrolide ring, followed by the addition of various sugar moieties. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The yields of macrolide antibiotics in industrial settings are presumed to reach around 10 mg/mL, although exact details are often proprietary .

化学反应分析

Types of Reactions: Niddamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to determine their potential use in medical applications .

科学研究应用

Niddamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and reactions. In biology and medicine, this compound is used to study its antibacterial properties and its effects on bacterial protein synthesis. It is also used in the development of new antibiotics to combat resistant bacterial strains .

作用机制

Niddamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This disruption of protein synthesis leads to changes in the bacterial cell wall surface, decreasing the adherence of bacteria to host cells and increasing intracellular killing of organisms. This mechanism is similar to that of other macrolide antibiotics .

相似化合物的比较

Similar Compounds: Niddamycin is similar to other macrolide antibiotics such as erythromycin, spiramycin, and carbomycin. These compounds share a similar macrolide ring structure and exhibit antibacterial properties .

Uniqueness: What sets this compound apart from other macrolides is its specific structure and the presence of unique sugar moieties, which contribute to its distinct antibacterial activity. Additionally, this compound has been found to be effective against certain bacterial strains that are resistant to other macrolides, making it a valuable compound in the fight against antibiotic resistance .

生物活性

Niddamycin is a macrolide antibiotic produced by the actinobacterium Streptomyces caelestis. It exhibits significant biological activity primarily through its mechanism of inhibiting protein synthesis in bacteria. This article provides a detailed examination of the biological activity of this compound, including its biosynthesis, mechanism of action, and relevant research findings.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves polyketide synthase (PKS), which is crucial for the formation of its complex structure. Research has identified five large open reading frames (ORFs) that encode the necessary enzymatic activities for synthesizing the 16-membered lactone ring characteristic of this compound. Disruption of specific ORFs has demonstrated their essential role in this compound production, confirming that these genes are integral to its biosynthesis .

This compound functions as an antibiotic by binding to the 50S ribosomal subunit in bacteria, thereby inhibiting protein synthesis. This action is similar to other macrolides, which target bacterial ribosomes and prevent the translation of mRNA into proteins, ultimately leading to bacterial cell death. The specific binding affinity and inhibition kinetics have been characterized in various studies, highlighting its effectiveness against a range of Gram-positive bacteria .

Biological Activity and Efficacy

This compound has been shown to possess potent antibacterial activity. Here are some key findings regarding its efficacy:

- Antibacterial Spectrum : this compound is effective against several strains of bacteria, particularly those resistant to other antibiotics. Its activity has been documented against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating that this compound is effective at low concentrations, making it a promising candidate for treating infections caused by resistant strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Streptococcus pneumoniae | 0.25 | |

| Enterococcus faecalis | 1.0 |

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

- In Vivo Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, showcasing its potential for clinical applications in treating severe bacterial infections.

- Resistance Mechanisms : Research has also focused on understanding how bacteria develop resistance to this compound. It was found that certain strains possess efflux pumps that can expel the antibiotic, thereby reducing its efficacy.

- Synergistic Effects : Investigations into combination therapies have revealed that this compound can enhance the effectiveness of other antibiotics when used together, suggesting potential strategies for overcoming resistance .

属性

IUPAC Name |

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSANHLOZXYEHCY-UDPMFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20283-69-6 | |

| Record name | Niddamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。